molecular formula C17H16N2OS2 B11060882 2-Amino-4,5-bis(2,5-dimethylthiophen-3-yl)furan-3-carbonitrile

2-Amino-4,5-bis(2,5-dimethylthiophen-3-yl)furan-3-carbonitrile

Cat. No.: B11060882
M. Wt: 328.5 g/mol
InChI Key: PGNGJYRCLRHTPG-UHFFFAOYSA-N
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Description

2-Amino-4,5-bis(2,5-dimethylthiophen-3-yl)furan-3-carbonitrile is a compound that belongs to the class of diarylethenes. This compound is known for its unique electronic properties, which make it a valuable candidate for use in molecular electronics, particularly as an optical molecular switch .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,5-bis(2,5-dimethylthiophen-3-yl)furan-3-carbonitrile typically involves the reaction of 2,5-dimethylthiophene derivatives with furan-3-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,5-bis(2,5-dimethylthiophen-3-yl)furan-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which can alter its electronic properties.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The amino and thiophene groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-Amino-4,5-bis(2,5-dimethylthiophen-3-yl)furan-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4,5-bis(2,5-dimethylthiophen-3-yl)furan-3-carbonitrile involves its ability to switch between different electronic states. This switching is typically induced by external stimuli such as ultraviolet (UV) or visible light. The compound can transition from a closed form to an open form, altering its conductivity and electronic properties. This behavior is crucial for its function as an optical molecular switch .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,5-diphenylfuran-3-carbonitrile
  • 2-Amino-4,5-dihydro-4-arylpyrano[3,2-b]indole-3-carbonitriles

Uniqueness

2-Amino-4,5-bis(2,5-dimethylthiophen-3-yl)furan-3-carbonitrile stands out due to its unique combination of amino and thiophene groups, which contribute to its distinct electronic properties. This makes it particularly suitable for applications in molecular electronics, where precise control over electronic states is essential .

Properties

Molecular Formula

C17H16N2OS2

Molecular Weight

328.5 g/mol

IUPAC Name

2-amino-4,5-bis(2,5-dimethylthiophen-3-yl)furan-3-carbonitrile

InChI

InChI=1S/C17H16N2OS2/c1-8-5-12(10(3)21-8)15-14(7-18)17(19)20-16(15)13-6-9(2)22-11(13)4/h5-6H,19H2,1-4H3

InChI Key

PGNGJYRCLRHTPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C2=C(OC(=C2C#N)N)C3=C(SC(=C3)C)C

Origin of Product

United States

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